molecular formula C7H5ClF2O3S B1355339 2-(Difluoromethoxy)benzene-1-sulfonyl chloride CAS No. 77798-10-8

2-(Difluoromethoxy)benzene-1-sulfonyl chloride

Cat. No. B1355339
CAS RN: 77798-10-8
M. Wt: 242.63 g/mol
InChI Key: CSAHXQVUVOUPEY-UHFFFAOYSA-N
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Description

“2-(Difluoromethoxy)benzene-1-sulfonyl chloride” is a chemical compound with the CAS Number: 77798-10-8 . It has a molecular weight of 242.63 . The IUPAC name for this compound is 2-(difluoromethoxy)benzenesulfonyl chloride .


Molecular Structure Analysis

The InChI code for “2-(Difluoromethoxy)benzene-1-sulfonyl chloride” is 1S/C7H5ClF2O3S/c8-14(11,12)6-4-2-1-3-5(6)13-7(9)10/h1-4,7H . This code provides a unique representation of the molecular structure.

Scientific Research Applications

Palladium-Catalyzed Sulfonylation

A key application of sulfonyl chlorides, including 2-(difluoromethoxy)benzene-1-sulfonyl chloride, is in palladium-catalyzed sulfonylation. This process involves the direct sulfonylation of 2-aryloxypyridines at the ortho-position of the benzene ring. This method is effective for both electron-rich and electron-deficient substrates and allows for the expedient synthesis of ortho-sulfonylated phenol products by removing the pyridyl group from the sulfonylation product (Xu et al., 2015).

Synthesis of Phthalocyanines

Another significant application is in the synthesis of polyfluoroalkoxysulfonyl phthalonitriles and corresponding zinc and cobalt phthalocyanines. The reaction of 1,2-dicyanobenzene-4-sulfonyl chloride with different polyfluoro alcohols leads to the formation of these compounds. The polyfluoroalkoxysulfonyl groups in these complexes are shown to stabilize both the HOMO and LUMO levels compared to their analogs (Kondratenko et al., 1999).

Visible-Light-Induced Radical Cascade Cyclization

The compound also finds use in visible-light photocatalyzed cascade sulfonylation/cyclization of 1-(allyloxy)-2-(1-arylvinyl)benzenes with sulfonyl chlorides for constructing sulfonated benzoxepines. This transformation is characterized by mild conditions, the use of accessible materials, and excellent tolerance of various functional groups (Zhou et al., 2021).

Ionic Liquid Catalyzed Sulfonylation

1-Butyl-3-methylimidazolium chloroaluminate ionic liquids are utilized as unconventional reaction media and as Lewis acid catalysts for Friedel-Crafts sulfonylation of benzene and substituted benzenes with sulfonyl chlorides, including 4-methyl benzenesulfonyl chloride. This method shows enhanced reactivity, almost quantitative yields of diaryl sulfones under ambient conditions, and provides insights into the mechanistic details of the reaction (Nara et al., 2001).

Synthesis of Sulfonated Benzoxepines

In a similar vein, the compound is also used in the synthesis of sulfonated benzoxepines through a visible light photocatalyzed cascade sulfonylation/cyclization process. This approach is notable for its mild reaction conditions and broad substrate scope (Zhou et al., 2021).

Safety and Hazards

The safety data sheet for a similar compound, benzenesulfonyl chloride, indicates that it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . It’s important to handle such chemicals with care, using protective equipment and following safety protocols .

properties

IUPAC Name

2-(difluoromethoxy)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF2O3S/c8-14(11,12)6-4-2-1-3-5(6)13-7(9)10/h1-4,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSAHXQVUVOUPEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC(F)F)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00547804
Record name 2-(Difluoromethoxy)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00547804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Difluoromethoxy)benzene-1-sulfonyl chloride

CAS RN

77798-10-8
Record name 2-(Difluoromethoxy)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00547804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(difluoromethoxy)benzene-1-sulfonyl chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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